3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(7(12)13)10-8-9-3-2-4-11(5)8/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRLLGSQUCNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by cyclization .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The carboxylic acid group facilitates condensation with amines or alcohols to form amides or esters, respectively. For example:
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Amidation : Reacts with primary amines (e.g., benzylamine) in the presence of coupling agents like EDCl/HOBt, yielding 3-methylimidazo[1,2-a]pyrimidine-2-carboxamides .
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Esterification : Treatment with methanol and HCl gas produces the corresponding methyl ester, enhancing solubility for further modifications.
Table 1: Condensation Reactions
| Reactant | Product | Catalyst/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | 2-(Benzylcarbamoyl) derivative | EDCl/HOBt, DMF, RT | 78 | |
| Methanol | Methyl ester | HCl gas, reflux | 85 |
Functionalization at the 3-Methyl Group
The methyl group undergoes radical bromination or oxidation under controlled conditions:
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Bromination : Reacts with NBS (N-bromosuccinimide) under UV light to form 3-bromomethyl derivatives, which are intermediates for nucleophilic substitutions .
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Oxidation : Using KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, forming a dicarboxylic acid analog .
Table 2: Methyl Group Modifications
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | NBS, UV light, CCl₄ | 3-Bromomethyl derivative | 65 | |
| Oxidation | KMnO₄, H₂SO₄, 60°C | Dicarboxylic acid analog | 58 |
Decarboxylation and Ring-Opening
Thermal or acidic conditions induce decarboxylation, forming 3-methylimidazo[1,2-a]pyrimidine:
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Decarboxylation : Heating at 200°C in quinoline removes CO₂, yielding the parent heterocycle.
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Ring-Opening : Strong bases (e.g., NaOH) at high temperatures cleave the pyrimidine ring, producing linear diamines .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes regioselective substitutions:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- or 7-positions .
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Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, useful for further functionalization .
Table 3: Electrophilic Substitutions
| Reaction | Reagent/Conditions | Positional Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 > C7 | 72 | |
| Sulfonation | Fuming H₂SO₄, 50°C | C5 | 63 |
Metal-Catalyzed Cross-Couplings
The carboxylic acid group can be temporarily protected to enable cross-coupling reactions:
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Suzuki-Miyaura : After esterification, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position .
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Buchwald-Hartwig : Amination with Pd₂(dba)₃/Xantphos forms 5-amino derivatives .
Biological Activity and Pharmacomodulation
Derivatives show enhanced bioactivity through targeted modifications:
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Antimicrobial Agents : Ester derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
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Kinase Inhibitors : Amide analogs demonstrate IC₅₀ values < 100 nM against JAK2 kinases .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial and Anticancer Agents
3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid serves as a scaffold for the development of new antimicrobial and anticancer agents. Its unique structural properties allow for modifications that enhance biological activity. For instance, derivatives of this compound have shown promising results against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
1.2 Anti-inflammatory Activity
Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit anti-inflammatory properties. A study highlighted the synthesis of several derivatives that were tested for their ability to inhibit leukocyte functions in vitro, showing significant anti-inflammatory responses . The compound's mechanism appears to involve modulation of inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
1.3 SARS-CoV-2 Inhibition
In light of the COVID-19 pandemic, studies have focused on the potential of imidazo[1,2-a]pyrimidine derivatives as inhibitors of SARS-CoV-2. Computational studies indicated that certain derivatives exhibit strong binding affinities to viral proteins, suggesting their utility as therapeutic agents against COVID-19 . This highlights the versatility of this compound in addressing contemporary health challenges.
Material Science
2.1 Polymer Chemistry
The unique structural features of this compound make it suitable for applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent can enhance the properties of polymers, such as thermal stability and mechanical strength. Research has indicated that incorporating this compound into polymer matrices can lead to materials with improved performance characteristics.
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it is beneficial to compare it with similar compounds in the imidazo-pyrimidine family:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 0.98 | Different nitrogen positioning |
| 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 0.94 | Additional methyl group at the sixth position |
| 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 0.94 | Methyl substitution at the seventh position |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | 0.98 | Lacks methyl substitution |
This table illustrates how variations in substitution patterns affect the chemical properties and biological activities of these compounds.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Structural Analogues within the Imidazo[1,2-a]pyrimidine Class
The position and number of substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Position : The 3-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., imidazo[1,2-a]pyrimidine-2-carboxylic acid), as methyl groups often reduce oxidative degradation .
- Carboxylic Acid Position : Derivatives with COOH at the 2-position (vs. 3-position) exhibit higher reactivity in condensation reactions, forming hydrazones and carboxamides for antimicrobial testing .
- Biological Activity: While direct data for the target compound is lacking, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (structurally related) show antibacterial activity against S. aureus and E. coli . Pyrido-pyrrolo-pyrimidine carboxamides (e.g., compound 6g) demonstrate antibiofilm activity (91.2% reduction in E.
Comparison with Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines, though distinct in their core structure (pyridine vs. pyrimidine), share pharmacological relevance. Notable examples:
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide (CAS 64951-08-2): Used in antitubercular research; the pyridine core may confer different electronic effects compared to pyrimidine .
- 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid : Exhibits lower reactivity in coupling reactions compared to methyl-substituted analogs, highlighting the electronic influence of substituents .
Key Differences :
- Electrophilic Reactivity : Pyrimidine derivatives (e.g., imidazo[1,2-a]pyrimidines) are less reactive toward electrophilic substitution than pyridine analogs due to the electron-deficient nature of the pyrimidine ring .
- Bioactivity Scope : Pyridine-based derivatives (e.g., zolpidem) are established in CNS drug markets, whereas pyrimidine analogs are under exploration for antimicrobial/antibiofilm applications .
Biological Activity
3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by a fused imidazole and pyrimidine ring system, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including condensation reactions involving formamidine derivatives and α-bromoketones . Its structure allows it to interact with multiple biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux .
- Cell Signaling Modulation : It can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it can activate or inhibit pathways that lead to changes in cell growth and apoptosis .
- Interaction with DNA : There is evidence suggesting that this compound may interfere with DNA synthesis, contributing to its antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been explored as a potential treatment for multidrug-resistant tuberculosis (MDR-TB), demonstrating promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
Anticancer Potential
The compound has also shown potential as an anticancer agent. Studies have reported that derivatives of imidazo[1,2-a]pyrimidine selectively inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 with a notable increase in the Bax/Bcl-2 ratio, indicating the induction of apoptosis . This suggests that modifications to the compound's structure could enhance its efficacy against various cancer types.
Anti-inflammatory Effects
In vivo studies have demonstrated the anti-inflammatory properties of related compounds in the imidazo[1,2-a]pyrimidine class. These compounds exhibited significant anti-inflammatory action in models such as carrageenan-induced paw edema . The anti-inflammatory mechanism may involve inhibition of cyclooxygenase enzymes or modulation of leukocyte functions.
Research Findings and Case Studies
A summary of key studies on the biological activity of this compound is presented in Table 1 below.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest compatibility with once-daily dosing regimens due to its stability under physiological conditions . However, further studies are necessary to fully understand its safety profile and potential side effects.
Q & A
Q. What synthetic methods are effective for preparing 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?
A two-step procedure involving condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, followed by cyclization with sodium methoxide, yields substituted derivatives (e.g., 62% yield for 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid). Reaction conditions (room temperature, acidification to pH < 7) and purification steps are critical for reproducibility .
Q. How are structural and purity characteristics of synthesized derivatives validated?
Comprehensive characterization includes:
- 1H/13C NMR : Peaks for methyl groups (δ 3.94 ppm in 1H NMR) and aromatic protons confirm regiochemistry .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 244.1 [M+H]+) validate molecular weight .
- Elemental analysis : Agreement between calculated and observed C/H/N percentages (e.g., C 59.30% vs. 59.26% theoretical) ensures purity .
Q. What preliminary biological activities have been reported for these compounds?
Derivatives like 6g and 6d disrupt biofilms of methicillin-resistant S. aureus 222 (54.0% reduction) and P. aeruginosa 449 (78.7% reduction), though minimal antimicrobial activity (MIC > 200 mg/L) against gram-negative strains (E. coli 311) is observed. Activity correlates with alkyl substituents on the carboxamide group .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in imidazo[1,2-a]pyrimidine derivatives?
- Alkyl chain length : Propyl-substituted derivatives (e.g., 4b) show reduced antibiofilm activity compared to methyl-substituted analogs (4a), suggesting steric hindrance affects target binding .
- Carboxamide vs. carboxylic acid : Carboxamides (e.g., 6g) exhibit superior biofilm inhibition over carboxylic acids, likely due to enhanced membrane permeability .
Q. What mechanistic insights exist for biofilm disruption by these compounds?
While exact targets remain unclear, studies hypothesize interference with quorum-sensing pathways or extracellular matrix components (e.g., polysaccharides). Comparative analysis with pyrimidine-2-carboxylate metal complexes (e.g., Co(II) or Cu(II)) suggests hydrogen bonding networks may mediate interactions with biofilm proteins .
Q. How do synthetic routes for imidazo[1,2-a]pyrimidines compare across literature?
- Condensation methods : Traditional routes use 2-aminoimidazoles and 1,3-difunctional aliphatic compounds, but newer protocols (e.g., ) achieve higher yields (75–89%) via cyclization under mild conditions .
- Challenges : Acidic conditions (e.g., HCl in ) prevent deprotonation of carboxyl groups, limiting coordination chemistry applications .
Q. Are there contradictions in reported antimicrobial data for these compounds?
Discrepancies exist in MIC values against S. aureus: reports MIC = 75.0 mg/L for 6b, while other derivatives show MIC > 200 mg/L. Variability may arise from differences in bacterial strain virulence or assay protocols (e.g., biofilm vs. planktonic cell testing) .
Q. What analytical techniques resolve crystallographic or coordination complexities in related compounds?
- Single-crystal X-ray diffraction : Confirms octahedral geometry in Co(II) complexes with pyrimidine-2-carboxylic acid ligands and highlights hydrogen bonding (O–H···Cl) as a stabilizing factor .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking absence in Co(II) complexes vs. presence in Cu(II) analogs) .
Methodological Recommendations
- Synthetic optimization : Use triethylamine as a base to enhance intermediate stability during cyclization .
- Bioactivity assays : Prioritize biofilm eradication studies over MIC determinations, as activity is more pronounced in complex microbial communities .
- Computational modeling : Employ DFT calculations to predict electronic effects of substituents on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
